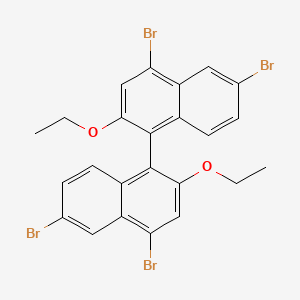![molecular formula C20H16N2O2 B14135399 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione CAS No. 89010-54-8](/img/structure/B14135399.png)
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties. This particular compound is known for its unique structure, which includes a naphthalene ring and a phenylbutane-1,3-dione moiety, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of a primary aromatic amine, such as naphthylamine, in the presence of nitrous acid. This reaction forms a diazonium salt, which is then coupled with a β-diketone, such as 1-phenylbutane-1,3-dione, under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under appropriate conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used
Aplicaciones Científicas De Investigación
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in photodynamic therapy and as a precursor for drug development.
Industry: Utilized in the production of dyes, inks, and coatings.
Mecanismo De Acción
The mechanism of action of 2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo photoinduced reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. It can also interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol: Similar in structure but contains a thiazole ring instead of a phenylbutane-1,3-dione moiety.
(E)-1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol: Contains a methoxy group on the phenyl ring.
(E)-1-((3-Methoxyphenyl)diazenyl)naphthalen-2-ol: Similar to the previous compound but with a different substitution pattern.
Uniqueness
2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione is unique due to its specific combination of a naphthalene ring and a phenylbutane-1,3-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in dye synthesis, photodynamic therapy, and as a precursor for complex organic molecules .
Propiedades
Número CAS |
89010-54-8 |
|---|---|
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-(naphthalen-1-yldiazenyl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C20H16N2O2/c1-14(23)19(20(24)16-9-3-2-4-10-16)22-21-18-13-7-11-15-8-5-6-12-17(15)18/h2-13,19H,1H3 |
Clave InChI |
AXNJFQZODMSDSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


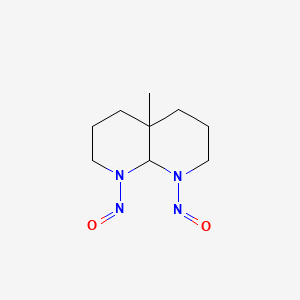
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

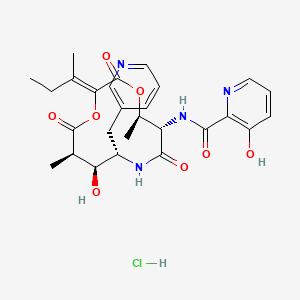
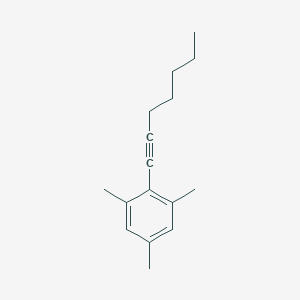
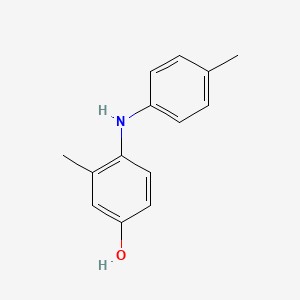
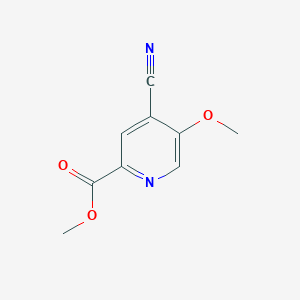
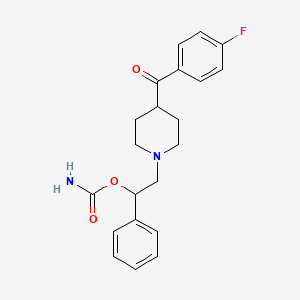
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
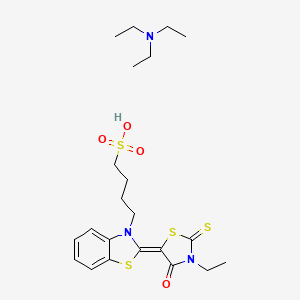
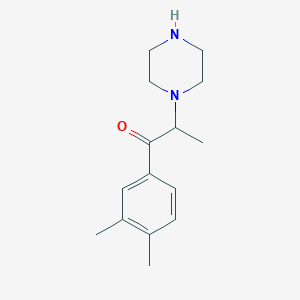
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
